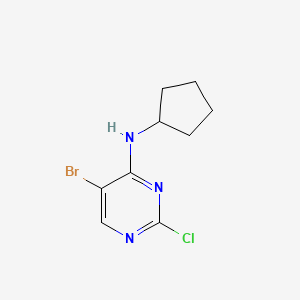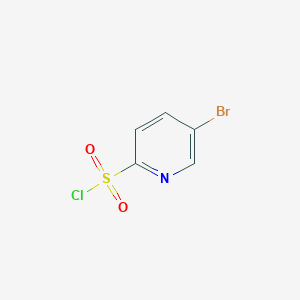![molecular formula C9H7BrN2O3S B1521981 3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1197827-84-1](/img/structure/B1521981.png)
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
“3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid” is a chemical compound with the molecular formula C9H7BrN2O3S . It has a molecular weight of 303.13 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C9H7BrN2O3S . It contains a bromothiophenyl group attached to an oxadiazolyl group, which is further connected to a propanoic acid group .Scientific Research Applications
Application in Medicinal Chemistry
- Scientific Field: Medicinal Chemistry .
- Summary of the Application: This compound has been used in the synthesis of new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via a palladium-catalyzed Suzuki cross-coupling reaction . The different substituents present on arylboronic acids are found to have significant electronic effects on the overall properties of the new products .
- Methods of Application or Experimental Procedures: The Suzuki cross-coupling reaction involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids under controlled and optimal reaction conditions .
- Results or Outcomes: The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities. Almost all products showed potentially good properties . The compound 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibited the highest values for haemolytic and biofilm inhibition activities among all newly synthesized derivatives . In addition, the compound 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene also showed high anti-thrombolytic activity .
Application in 3D Bioprinting
- Scientific Field: Biomedical Engineering .
- Summary of the Application: This compound has been used in the development of novel iron (III) crosslinked bioinks comprising carboxymethyl cellulose, xanthan gum, and hyaluronic acid for soft tissue engineering applications .
- Methods of Application or Experimental Procedures: The ionic crosslinking with iron (III) to printed constructs via the metal-ion coordination between ferric cations and carboxylate groups of the three polymers was introduced to induce improved mechanical strength and long-term stability .
- Results or Outcomes: Immortalized human epidermal keratinocytes (HaCaT) and human foreskin fibroblasts (HFF) encapsulated within iron-crosslinked printed hydrogels exhibited excellent cell viability (more than 95%) and preserved morphology .
Safety And Hazards
properties
IUPAC Name |
3-[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O3S/c10-5-3-6(16-4-5)9-11-7(15-12-9)1-2-8(13)14/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKZMXFESFQTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NOC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



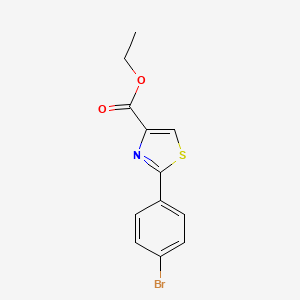
![5-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1521901.png)
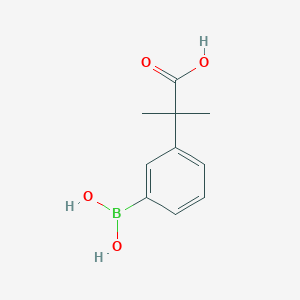
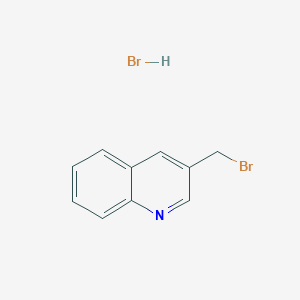
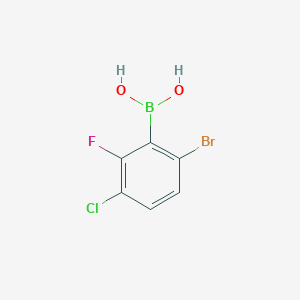
![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)
![[2-(2-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521909.png)
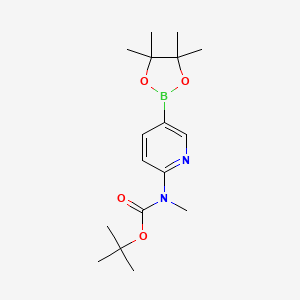
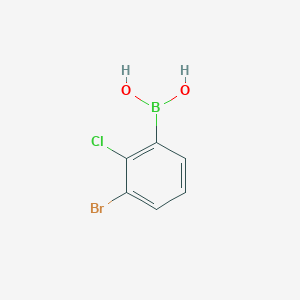
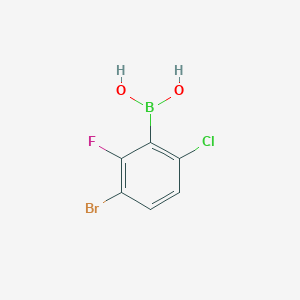
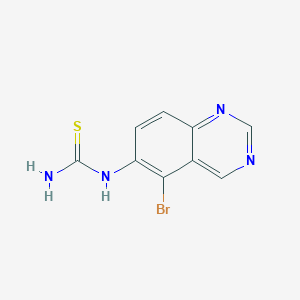
![[2-(3-Isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1521918.png)
